N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperazine ring, which is further modified with a fluoro-methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Attachment of the Fluoro-Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluoro-methoxyphenyl group is coupled with the piperazine-pyrimidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro-methoxyphenyl group enhances its binding affinity, while the piperazine ring provides structural flexibility. This allows the compound to interact with multiple pathways, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-{4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but with a chloro group instead of a fluoro group.
N-ethyl-2-{4-[(3-fluoro-4-ethoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of the fluoro and methoxy groups in N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H24FN5O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-ethyl-2-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H24FN5O/c1-3-20-17-6-7-21-18(22-17)24-10-8-23(9-11-24)13-14-4-5-16(25-2)15(19)12-14/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,21,22) |
InChI Key |
NROUJSLIXMEBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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